
7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
This compound belongs to a class of chemicals that have been explored for their potential cardiovascular and pharmacological effects. Research has indicated that derivatives similar to this compound have been synthesized and tested for various biological activities, including cardiovascular effects such as antiarrhythmic and hypotensive activities. The studies highlighted the synthesis of derivatives and their evaluation, demonstrating significant pharmacological potential in specific applications, including prophylactic antiarrhythmic activity and hypotensive effects in experimental models (Chłoń-Rzepa et al., 2004; Chłoń-Rzepa et al., 2011).
Chemical Interactions and Molecular Modifications
The chemical structure and reactivity of similar compounds have been investigated, revealing the possibilities for chemical modifications that enhance their biological activity or tailor them for specific pharmacological targets. Such studies involve the exploration of chemical reactions to obtain new derivatives with potential therapeutic benefits, providing a basis for the development of new drugs or biochemical tools (Ueda et al., 2001; Hassaneen et al., 2003).
Potential Psychotropic Activities
Continuing research in the field of psychotropic medication, derivatives of this compound have been studied for their interactions with serotonin receptors, highlighting their potential as ligands with psychotropic activity. Such compounds were evaluated for their antidepressant and anxiolytic properties, providing insights into the design of new therapeutic agents targeting mental health disorders (Chłoń-Rzepa et al., 2013).
Catalytic and Synthetic Applications
The compound and its derivatives have also been explored for their catalytic properties, contributing to the development of green chemistry applications. Research into the use of related compounds as catalysts for the synthesis of heterocyclic compounds underlines the versatility of these molecules in facilitating environmentally friendly chemical reactions (Yazdani-Elah-Abadi et al., 2017).
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-13(2)10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-8-6-5-7-9-15/h5-9,13-14,26H,10-12H2,1-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDHVUXOYGOOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

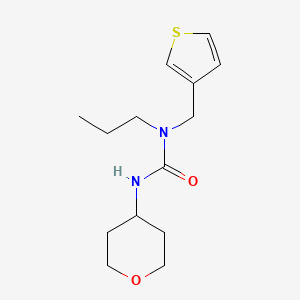
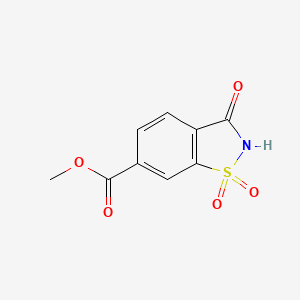
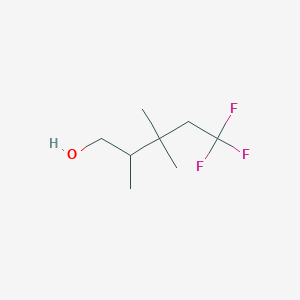
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
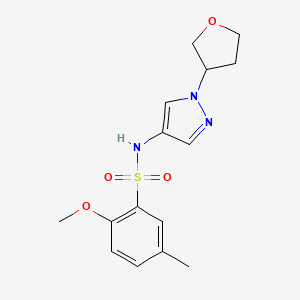
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)

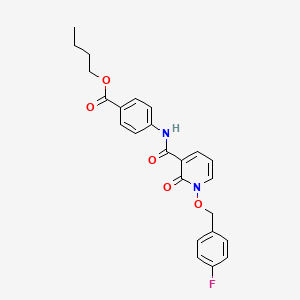
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2360360.png)

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)